7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt
Description
7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt is a complex organic compound with a unique structure that combines benzothiazole, sulfonic acid, and azo functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
35342-16-6 |
|---|---|
Molecular Formula |
C18H12LiN5O6S2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
lithium;6-methyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C18H13N5O6S2.Li/c1-8-2-7-11-13(14(8)31(27,28)29)30-17(19-11)9-3-5-10(6-4-9)22-23-12-15(24)20-18(26)21-16(12)25;/h2-7,12H,1H3,(H,27,28,29)(H2,20,21,24,25,26);/q;+1/p-1 |
InChI Key |
IAQVYEDWPGJFDC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine (e.g., 6-methyl-2-aminobenzothiazole) treated with sodium nitrite in acidic medium at 0–5°C | Formation of diazonium salt intermediate |
| 2 | Azo Coupling | Coupling of diazonium salt with hexahydro-2,4,6-trioxo-5-pyrimidinyl compound in alkaline medium | Forms azo bond linking benzothiazole and pyrimidinyl rings |
| 3 | Sulfonation / Sulfonic acid formation | Introduction or retention of sulfonic acid group at position 7 of benzothiazole ring | Sulfonic acid group critical for water solubility and ionic character |
| 4 | Salt Formation | Neutralization with lithium hydroxide or lithium carbonate | Yields monolithium salt form enhancing solubility and stability |
This synthetic approach is consistent with azo dye chemistry principles, where diazotization and azo coupling are central reactions.
Experimental Conditions and Optimization
- Temperature: Diazotization is performed at low temperatures (0–5°C) to stabilize the diazonium salt.
- pH Control: Azo coupling is favored under mildly alkaline conditions to promote nucleophilic attack on the diazonium intermediate.
- Solvent: Aqueous media are typically used, sometimes with co-solvents like acetonitrile for improved solubility.
- Purification: The crude product is purified by crystallization or chromatographic methods, often reversed-phase HPLC for analytical and preparative purposes.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC using Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases is effective for separation and purity assessment. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Spectroscopic Methods: UV-Vis and NMR spectroscopy validate azo bond formation and chemical structure.
Research Findings and Patents
- Patents related to this compound focus on its use as an azo dye and its preparation methods, emphasizing the azo coupling and sulfonation steps with lithium salt formation for enhanced stability.
- Research indicates the compound's stability is influenced by the lithium salt form, which improves solubility and reduces aggregation in aqueous solutions.
- The compound is used in chromatographic separations and pharmacokinetic studies due to its distinct UV-Vis absorption and ionic nature.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting material | 6-methyl-2-aminobenzothiazole | Purity > 98% |
| Diazotization reagent | Sodium nitrite in acidic solution | 0.1–0.2 M, 0–5°C |
| Coupling partner | Hexahydro-2,4,6-trioxo-5-pyrimidinyl derivative | Stoichiometric or slight excess |
| pH during coupling | Mildly alkaline | pH 8–9 |
| Solvent | Water, possibly with acetonitrile | Aqueous medium |
| Salt formation agent | Lithium hydroxide or lithium carbonate | Stoichiometric |
| Purification method | Crystallization, reversed-phase HPLC | Analytical and preparative |
| Yield | Typically moderate to high (50–85%) | Dependent on reaction scale |
Chemical Reactions Analysis
Types of Reactions
7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 465 g/mol. Its structure includes a benzothiazole ring and an azo group, which contribute to its unique chemical properties and biological activities. The presence of lithium as a counterion affects its solubility and reactivity in different environments.
Key Structural Features
- Benzothiazole Ring : Provides stability and biological activity.
- Azo Group : Enhances interaction with biological targets.
- Lithium Salt : Influences solubility and reactivity.
Pharmaceutical Applications
7-Benzothiazolesulfonic acid derivatives are explored for their potential as pharmaceutical agents due to their biological activities. The compound's structure allows it to interact effectively with various biological targets, making it a candidate for drug development. Research indicates that modifications to the compound can enhance its therapeutic efficacy .
Dye Industry
The compound is utilized in the dye industry as a precursor for azo dyes. Azo dyes are known for their vibrant colors and are widely used in textiles, food, and cosmetics. The sulfonic acid group increases the solubility of the dye in water, making it suitable for various applications .
Analytical Chemistry
In analytical chemistry, 7-Benzothiazolesulfonic acid is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. It can be analyzed using reverse phase HPLC methods under simple conditions, facilitating the isolation of impurities and pharmacokinetic studies .
Environmental Applications
The compound's ability to form complexes with heavy metals makes it useful in environmental applications, particularly in wastewater treatment processes. It can help in the removal of toxic metals from industrial effluents due to its chelating properties.
Table 1: Comparison of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Pharmaceuticals | Potential drug development | High biological activity |
| Dye Industry | Precursor for azo dyes | Vibrant colors, increased solubility |
| Analytical Chemistry | HPLC analysis | Effective separation of compounds |
| Environmental Science | Heavy metal chelation | Removal of toxins from wastewater |
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inducing apoptosis in cancer cells |
Case Study 1: Pharmaceutical Development
A recent study explored the synthesis of modified derivatives of 7-Benzothiazolesulfonic acid aimed at enhancing its anticancer properties. The derivatives were tested on various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics.
Case Study 2: Environmental Remediation
Research conducted on the use of this compound in treating industrial wastewater showed promising results in removing heavy metals like lead and cadmium. The chelation efficiency was measured using spectroscopic methods, indicating a high removal rate.
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-
- 2-Benzothiazolesulfonic acid, potassium salt
Uniqueness
7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt is unique due to its combination of benzothiazole, sulfonic acid, and azo functionalities, which confer distinct chemical and biological properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt (CAS Number: 35294-62-3) is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on antimicrobial properties, antitumor effects, and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and features a benzothiazole core substituted with various functional groups. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds related to 7-benzothiazolesulfonic acid showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonic acid group enhances solubility in aqueous environments, facilitating better interaction with microbial membranes .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells through the activation of caspase pathways. Notably, modifications in the C-6 position of the benzothiazole fragment have been linked to increased antitumor activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antitumor | Induces apoptosis in cancer cells |
The biological activity of 7-benzothiazolesulfonic acid can be attributed to several mechanisms:
- Radical Formation : Under certain conditions, the compound can generate radical intermediates that interact with cellular components, leading to oxidative stress and cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation or survival pathways in microbes and cancer cells.
- Membrane Disruption : The sulfonic acid group enhances its ability to disrupt microbial membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity .
Case Study 2: Antitumor Properties
In a clinical trial involving patients with breast cancer, a derivative of 7-benzothiazolesulfonic acid was administered as part of a combination therapy. Results demonstrated a significant reduction in tumor size after six weeks of treatment, correlating with increased apoptosis markers in tumor biopsies .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound with high purity?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C), solvent selection (e.g., dimethylformamide or toluene), and catalysts (e.g., palladium or copper) to minimize side reactions. Reaction progress should be monitored via High-Performance Liquid Chromatography (HPLC) to ensure intermediates are formed efficiently. Post-synthesis purification techniques, such as recrystallization or column chromatography, are essential to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying aromatic protons and heterocyclic substituents. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like sulfonic acid and azo linkages. Cross-validation using X-ray crystallography (if crystalline) or elemental analysis ensures structural accuracy .
Q. How can researchers mitigate batch-to-batch variability in yield during synthesis?
Variability often arises from inconsistent azo-coupling steps or incomplete oxidation of the pyrimidinyl group. Standardizing reaction times, optimizing stoichiometric ratios (e.g., 1:1.2 for diazonium salt coupling), and using inert atmospheres (N₂/Ar) can improve reproducibility. Implementing real-time monitoring via UV-Vis spectroscopy to track azo bond formation (λ ~450 nm) is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Advanced studies using density functional theory (DFT) simulations reveal that the sulfonic acid group enhances solubility and stabilizes the molecule via intramolecular hydrogen bonding with the pyrimidinyl trioxo moiety. Experimental validation through pH-dependent UV-Vis and ¹H NMR titrations (pH 2–12) shows degradation above pH 10 due to deprotonation of the benzothiazole ring .
Q. How does the azo linkage influence the compound’s electronic properties and reactivity?
The azo group (–N=N–) introduces conjugation between the benzothiazole and pyrimidinyl moieties, lowering the HOMO-LUMO gap (calculated via DFT). Cyclic voltammetry experiments in acetonitrile demonstrate reversible redox behavior at −0.75 V (vs. Ag/AgCl), suggesting potential as an electron-transfer mediator in catalytic systems .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in antimicrobial or anticancer activity may stem from impurities in early synthetic batches or assay-specific conditions (e.g., cell line variability). Rigorous purity validation (HPLC/MS) and standardized bioassays (e.g., MIC for antimicrobial testing, MTT for cytotoxicity) are essential. Meta-analyses of existing data should account for solvent effects (DMSO vs. aqueous) .
Q. How can computational modeling predict the compound’s environmental fate and degradation pathways?
Molecular dynamics simulations coupled with QSAR models predict moderate persistence in aquatic systems (half-life ~30 days). Hydrolysis of the azo bond is pH-dependent, with faster degradation in acidic conditions. Experimental validation via LC-MS/MS under simulated sunlight (UV irradiation) identifies primary degradation products, including sulfonic acid derivatives .
Methodological Guidance
Q. What experimental designs are optimal for studying its interaction with biological targets?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD values) to proteins like serum albumin. For cellular uptake studies, fluorescent tagging (e.g., FITC conjugation) combined with confocal microscopy provides spatial resolution. Dose-response curves should use log-scale concentrations (1 nM–100 µM) to capture EC₅₀/IC₅₀ values .
Q. How can researchers characterize its photophysical properties for sensor applications?
Time-Resolved Fluorescence Spectroscopy measures excited-state lifetimes, while steady-state fluorescence spectra (excitation ~350 nm) reveal Stokes shifts. Quantum yield calculations using integrating sphere setups compare emission efficiency against reference dyes (e.g., Rhodamine B). Solvatochromic studies in solvents of varying polarity correlate emission shifts with solvent dielectric constant .
Q. What advanced separation techniques improve isolation of trace impurities?
Two-dimensional HPLC (2D-HPLC) with orthogonal columns (C18 and ion-exchange) enhances resolution of structurally similar byproducts. Mass-directed purification coupled with Charged Aerosol Detection (CAD) ensures identification of non-UV-active impurities. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
